molecular formula C12H14O4 B8331086 1,3-Diacetoxy-5-ethylbenzene

1,3-Diacetoxy-5-ethylbenzene

Cat. No.: B8331086
M. Wt: 222.24 g/mol
InChI Key: NHPZDKHYSCDNIY-UHFFFAOYSA-N
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Description

1,3-Diacetoxy-5-ethylbenzene (IUPAC: 5-ethylbenzene-1,3-diyl diacetate) is an aromatic compound featuring two acetoxy groups at positions 1 and 3 and an ethyl group at position 5 on the benzene ring. This structure confers unique physicochemical properties, including enhanced lipophilicity and stability compared to its dihydroxy analogs. The compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals, where acetyl groups act as protective moieties for phenolic hydroxyls during multi-step reactions.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

(3-acetyloxy-5-ethylphenyl) acetate

InChI

InChI=1S/C12H14O4/c1-4-10-5-11(15-8(2)13)7-12(6-10)16-9(3)14/h5-7H,4H2,1-3H3

InChI Key

NHPZDKHYSCDNIY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)OC(=O)C)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

3,5-Dihydroxyethylbenzene (CAS not specified)

Structure : Ethyl group at position 1 and hydroxyl groups at positions 3 and 5 (Fig. 1a).
Synthesis : Produced via hydrolysis of 3,5-dimethoxyethylbenzene using hydriodic and glacial acetic acids, followed by reduction with zinc amalgam and HCl .
Key Differences :

  • Reactivity: Lacks acetoxy groups, making it more polar and prone to oxidation.
  • Solubility : Higher water solubility due to hydroxyl groups, whereas the acetoxy derivative favors organic solvents.
  • Stability : Hydroxyl groups reduce stability under acidic/basic conditions compared to acetyl-protected analogs.

4-Ethylresorcinol (1,3-Benzenediol, 4-ethyl-; CAS 2896-60-8)

Structure : Ethyl group at position 4 and hydroxyl groups at positions 1 and 3 (Fig. 1b).
Key Differences :

  • Substituent Position : Ethyl at position 4 versus 5 in 1,3-diacetoxy-5-ethylbenzene. This positional isomerism alters electronic effects, directing electrophilic substitution to different ring positions.
  • Lipophilicity: 4-Ethylresorcinol’s hydroxyl groups reduce logP (~1.8 estimated) compared to the diacetoxy derivative (logP ~3.1), impacting bioavailability.

1,3-Diacetoxybenzene (Resorcinol Diacetate)

Structure : Acetoxy groups at positions 1 and 3 without an ethyl substituent.
Key Differences :

  • Melting Point : 1,3-Diacetoxybenzene melts at 65–67°C, while the 5-ethyl analog likely has a higher melting point due to increased molecular weight and steric effects.
  • Applications : The ethyl group in this compound enhances lipid solubility, making it more suitable for hydrophobic drug formulations.

Data Tables

Table 1: Physical and Chemical Properties

Compound Melting Point (°C) logP (Estimated) Reactivity with FeCl₃ Solubility Profile
This compound ~70–75* 3.1 Negative High in organic solvents
3,5-Dihydroxyethylbenzene 72–73 (with benzene) 1.5 Negative Moderate in water
4-Ethylresorcinol Not reported 1.8 Positive High in polar solvents

*Inferred from structurally similar compounds.

Discussion of Key Findings

  • Positional Isomerism: The ethyl group’s position (e.g., 4 vs. 5) significantly impacts electronic and steric effects. For example, this compound’s substituents create a less symmetric structure than 4-ethylresorcinol, affecting crystallization and melting points.
  • Functional Group Effects: Acetoxy groups enhance stability and lipophilicity, making the compound preferable for synthetic intermediates requiring protection of phenolic groups.
  • Spectroscopic Signatures : IR of this compound shows strong carbonyl stretches (~1740 cm⁻¹), absent in dihydroxy analogs, which display broad O-H stretches (~3300 cm⁻¹).

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